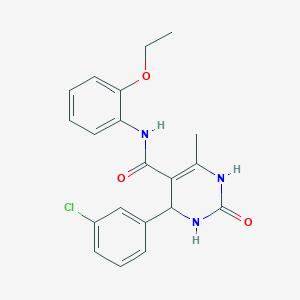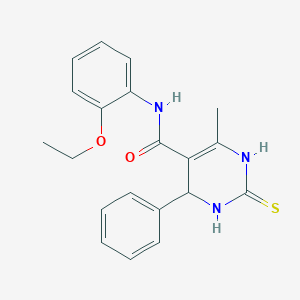
4-(3-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3O2S and its molecular weight is 446.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Research has developed efficient synthetic routes for tetrahydropyrimidine derivatives, highlighting the use of sodium hydrogen sulfate as a catalyst in the Biginelli reaction to produce N,4-diaryl tetrahydropyrimidine carboxamides with moderate to high yields (Gein, Zamaraeva, & Dmitriev, 2018). Another study focused on the synthesis of new tetrahydropyrimidine-2-thione and their various derivatives as potential biological agents, demonstrating the versatility of key intermediates in generating a wide range of compounds (Fadda, Bondock, Khalil, & Tawfik, 2013).
Structural and Conformational Analysis
A conformational analysis using X-ray crystal structure analysis and quantum chemical calculations based on density functional theory (DFT) was performed on tetrahydropyrimidine derivatives. This study revealed insights into the stereochemistry and electronic properties of these compounds, showing the pseudo-axial orientation of the aryl substitution and the occurrence of enantiomers (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013).
Biological Activities and Potential Applications
Various studies have synthesized and evaluated the biological activities of tetrahydropyrimidine derivatives. For instance, dihydropyrimidines were investigated for their antihypertensive and anti-ulcer activities, indicating the potential for developing new therapeutic agents with improved efficacy and lesser side effects (Rana, Kaur, & Kumar, 2004). Additionally, compounds were synthesized for antimicrobial activities, providing insights into the structure-activity relationship essential for designing effective antimicrobial agents (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Catalysis and Green Chemistry
The catalytic ability of l-proline nitrate in the ionic liquids phase for synthesizing pyrimidine derivatives demonstrates the potential of green chemistry approaches in synthesizing heterocyclic compounds with significant bioactivity, offering efficient and environmentally friendly synthetic routes (Cahyana, Liandi, & Anwar, 2022).
Propiedades
IUPAC Name |
4-(3-bromophenyl)-N-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O2S/c1-3-26-16-10-5-4-9-15(16)23-19(25)17-12(2)22-20(27)24-18(17)13-7-6-8-14(21)11-13/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSLTSVYSNBEMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-furylmethyl)amino]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B481943.png)
![2-[(4-Bromophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B481948.png)
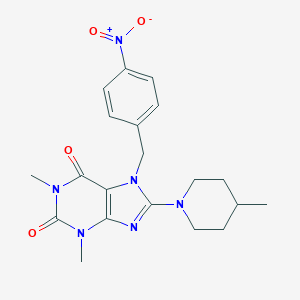
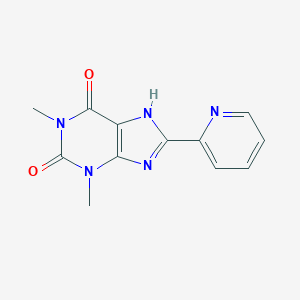
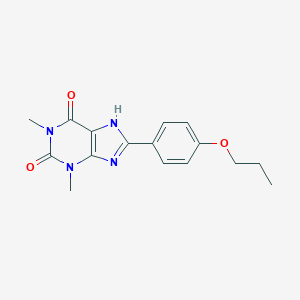
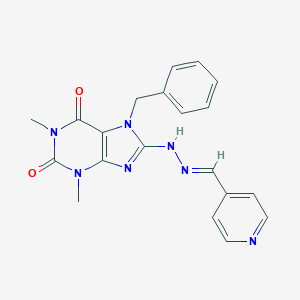
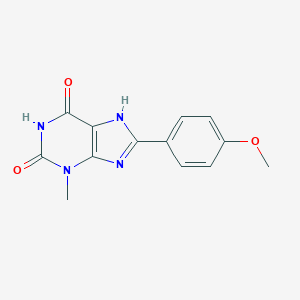

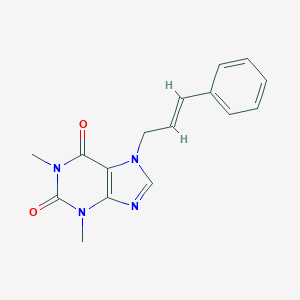
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-6-methyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B481994.png)
